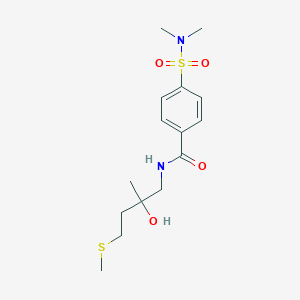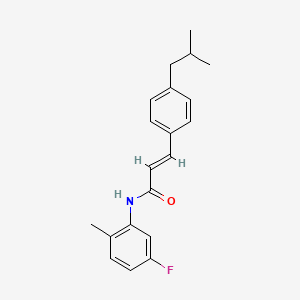
N-(5-fluoro-2-methylphenyl)-3-(4-isobutylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-fluoro-2-methylphenyl)-3-(4-isobutylphenyl)acrylamide, commonly known as FIPI, is a chemical compound that has gained significant attention in the scientific community due to its potential as a tool for studying the phosphatidylinositol 4-phosphate (PI4P) signaling pathway.
Aplicaciones Científicas De Investigación
Protein Conformation and Binding Studies
- Protein Conformation Monitoring : Acrylamide is used in fluorescence quenching studies to determine the exposure of tryptophan residues in proteins. This method is beneficial for monitoring protein conformational changes, such as in human serum albumin and enzyme-inhibitor interactions (Eftink & Ghiron, 1976).
Drug Delivery and Pharmaceutical Applications
- Controlled Drug Release : Research on poly(acrylamide-co-methylmethacrylate) copolymeric core-shell microspheres, crosslinked with N,N'-methylene bisacrylamide, demonstrates their use in controlled drug release, particularly for 5-fluorouracil, a cancer medication (Babu et al., 2006).
- Encapsulation Efficiency : Studies on polyacrylamide particles crosslinked with N,N-methylenebis-acrylamide/ethylene glycol dimethacrylate indicate their potential in achieving high encapsulation efficiency and controlled release characteristics for drugs like 5-fluorouracil (Sairam et al., 2006).
Chemical Synthesis and Characterization
- Synthesis of Novel Compounds : Acrylamide derivatives are synthesized for various applications, such as corrosion inhibitors in nitric acid solutions of copper. These compounds demonstrate effective inhibition properties and are characterized using techniques like Fourier-transform infrared spectroscopy and proton nuclear magnetic resonance (Abu-Rayyan et al., 2022).
Polymer Science and Applications
- Polymerization Processes : Research into the polymerization of N-isopropylacrylamide highlights its use in developing thermoresponsive polymers for drug delivery, showcasing controlled polymerization techniques (Convertine et al., 2004).
Biochemistry and Molecular Biology
- Biological Cell Detachment : Poly(N-isopropyl acrylamide) has been used extensively in bioengineering for the nondestructive release of biological cells and proteins, aiding in the study of the extracellular matrix, cell sheet engineering, and tumor spheroid formation (Cooperstein & Canavan, 2010).
Propiedades
IUPAC Name |
(E)-N-(5-fluoro-2-methylphenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO/c1-14(2)12-17-7-5-16(6-8-17)9-11-20(23)22-19-13-18(21)10-4-15(19)3/h4-11,13-14H,12H2,1-3H3,(H,22,23)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHARMFYUNMSPF-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C=CC2=CC=C(C=C2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)NC(=O)/C=C/C2=CC=C(C=C2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2687499.png)
![ethyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2687500.png)
![tert-Butyl 4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate](/img/structure/B2687502.png)
![(1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2687503.png)
![2-cyclopentyl-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2687504.png)
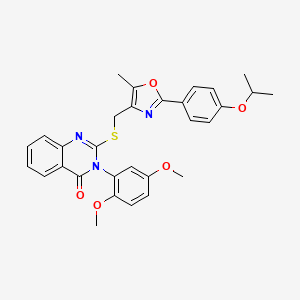
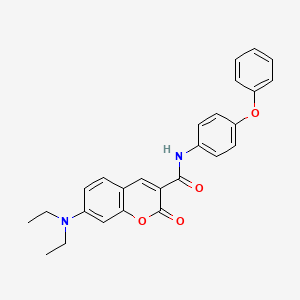
![7-Benzyl-1-oxa-7-azaspiro[4.4]non-2-en-4-one](/img/structure/B2687509.png)
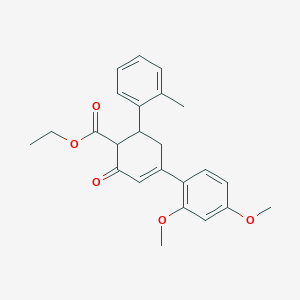


![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2687516.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2687518.png)
